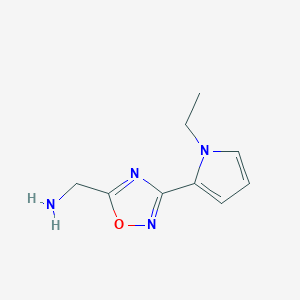![molecular formula C13H18N4O2S B1473112 Tert-butyl (2-(thiazolo[5,4-b]pyridin-2-ylamino)ethyl)carbamate CAS No. 2098117-00-9](/img/structure/B1473112.png)
Tert-butyl (2-(thiazolo[5,4-b]pyridin-2-ylamino)ethyl)carbamate
Overview
Description
Tert-butyl (2-(thiazolo[5,4-b]pyridin-2-ylamino)ethyl)carbamate, also known as TTPC, is a chemical compound. It belongs to the class of organic compounds known as pyridinecarboxylic acids and derivatives, which are compounds containing a pyridine ring bearing a carboxylic acid group or a derivative thereof .
Synthesis Analysis
The synthesis of carbamates like this compound can be achieved through various methods. One such method involves a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI . This method offers mild reaction conditions and short reaction times .Scientific Research Applications
Synthesis and Chemical Properties
- Research has demonstrated the synthesis of related compounds and their separation through chromatography, indicating the compound's relevance in creating novel chemical entities with potential biological activities. The studies involved the synthesis of diastereomers and their oxidation to yield specific carbamate derivatives, with one study detailing the X-ray crystal structure of a related compound, emphasizing its structural elucidation and the importance of such compounds in synthetic chemistry (Liu et al., 2012).
Structural Analysis and Reactivity
- Investigations into the transformations of related ethyl and thiazole carboxylates into substituted pyridine carboxylates highlight the compound's role in producing derivatives with potential pharmacological properties. These studies showcase the compound's utility in generating diverse chemical structures through reactions with aromatic amines and hydrazines, further demonstrating the flexibility and reactivity of such carbamate derivatives in organic synthesis (Albreht et al., 2009).
Crystallographic Studies
- Crystallographic analysis of similar compounds provides insight into the molecular and structural characteristics of these entities, including hydrogen bonding and molecular packing. Such studies are crucial for understanding the chemical and physical properties of these compounds, which may inform their applications in material science or drug design (Kant et al., 2015).
Intermediate for Biologically Active Compounds
- Some research focuses on the synthesis of intermediates for biologically active compounds, indicating the compound's role in the pharmaceutical industry. For instance, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate is an important intermediate in the synthesis of biologically active molecules, showcasing the compound's utility in drug development processes (Zhao et al., 2017).
Properties
IUPAC Name |
tert-butyl N-[2-([1,3]thiazolo[5,4-b]pyridin-2-ylamino)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S/c1-13(2,3)19-12(18)16-8-7-15-11-17-9-5-4-6-14-10(9)20-11/h4-6H,7-8H2,1-3H3,(H,15,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJVUXKADBYLBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1=NC2=C(S1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



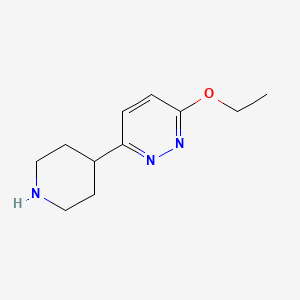

![5-Methoxy-3-(piperazin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B1473037.png)


![2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B1473041.png)
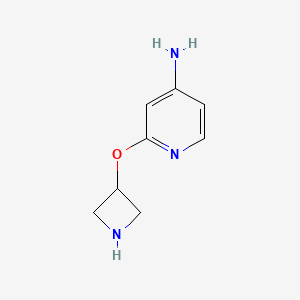
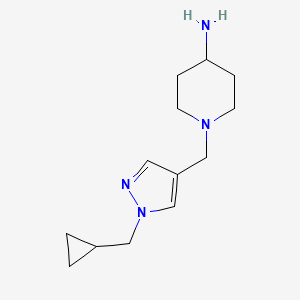
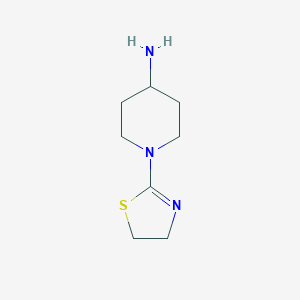

![Tert-butyl 4-((5-methoxybenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate](/img/structure/B1473049.png)
![tert-butyl 5-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1473050.png)
